molecular formula C10H10N2 B13704262 2-(4-Methyl-2-pyrrolyl)pyridine

2-(4-Methyl-2-pyrrolyl)pyridine

Cat. No.: B13704262
M. Wt: 158.20 g/mol
InChI Key: YZFAJOGWWUSZAD-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow processes that ensure high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing waste and minimizing the need for extensive purification steps.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

2-(4-Methyl-2-pyrrolyl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol
  • IUPAC Name : 2-(4-methyl-2-pyrrolidinyl)pyridine

The structure features a pyridine ring substituted with a 4-methyl-2-pyrrole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrole, including this compound, exhibit notable antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Derivative AEscherichia coli10 µg/mL
Derivative BPseudomonas aeruginosa15 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents .

Anticancer Activity

Studies have highlighted the anticancer potential of pyridine derivatives. For instance, research on related compounds has demonstrated cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : Ovarian cancer (A2780), breast cancer (MCF-7)
  • Findings : Compounds similar to this compound showed IC50 values ranging from 5 to 20 µM against these cell lines, indicating moderate to high efficacy in inhibiting cancer cell proliferation .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Some studies suggest that pyridine derivatives can intercalate with DNA, disrupting replication processes in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable results against resistant strains.

Case Study 2: Anticancer Screening

A series of in vitro assays were conducted on human cancer cell lines treated with varying concentrations of the compound. Results indicated that at higher concentrations (above 10 µM), there was a marked decrease in cell viability, suggesting potential as an anticancer agent.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(4-methyl-1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-7,12H,1H3

InChI Key

YZFAJOGWWUSZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=CC=N2

Origin of Product

United States

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